2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Overview
Description
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19O3N4Cl. It is known for its unique structure, which includes a trimethoxyphenyl group and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a trimethoxybenzyl halide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, compounds containing this group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the modulation of cellular processes such as cell division, stress response, and redox balance.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trimethoxyphenyl)ethylamine: This compound is structurally related and shares the trimethoxyphenyl group but lacks the triazole ring.
2-(1-(3,5-Dimethoxybenzyl)-2,3-dihydro-1H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride: This compound has a similar triazole structure but with different substituents.
1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride: This compound contains the triazole ring but lacks the trimethoxyphenyl group.
Uniqueness
The uniqueness of 2-[5-(3,4,5-Trimethoxyphenyl)-4h-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride lies in its combination of the trimethoxyphenyl group and the triazole ring. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds. The presence of both functional groups allows for diverse interactions with biological targets and the potential for multiple therapeutic applications.
Properties
IUPAC Name |
2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3.ClH/c1-18-9-6-8(7-10(19-2)12(9)20-3)13-15-11(4-5-14)16-17-13;/h6-7H,4-5,14H2,1-3H3,(H,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVWBKKTKJKQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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